4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride
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Overview
Description
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 4-methyl group and an N2-(4-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride typically involves the reaction of 4-methylpyridine-2,6-diamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neuroprotective and anti-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)pyridine
- 4-(4-Methylphenyl)-2,2’:6’,2’'-terpyridine
- 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in neuroprotection and anti-inflammatory studies, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C13H16ClN3 |
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Molecular Weight |
249.74 g/mol |
IUPAC Name |
4-methyl-6-N-(4-methylphenyl)pyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c1-9-3-5-11(6-4-9)15-13-8-10(2)7-12(14)16-13;/h3-8H,1-2H3,(H3,14,15,16);1H |
InChI Key |
BTHNDMJLCKILQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC(=N2)N)C.Cl |
Origin of Product |
United States |
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